molecular formula C12H16ClN3O B2762631 [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439900-59-0

[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2762631
CAS No.: 1439900-59-0
M. Wt: 253.73
InChI Key: FDLTZHLFQNQFRO-UHFFFAOYSA-N
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Description

[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a heterocyclic compound featuring an imidazole core substituted with a 2-methoxybenzyl group at the 1-position and an aminomethyl group at the 4-position. The hydrochloride salt enhances its solubility and stability for pharmaceutical research. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 253.73 g/mol .

Properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLTZHLFQNQFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-methoxybenzyl chloride with the imidazole derivative in the presence of a base such as sodium hydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the imidazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products include 2-methoxybenzylamine or 2-methoxybenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 2-methoxybenzylthiol or 2-methoxybenzyl chloride.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the methoxybenzyl group can enhance binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

2-Methoxy vs. 3-Methoxybenzyl Derivatives
  • [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
    • Molecular formula: C₁₂H₁₆ClN₃O (identical to the target compound).
    • Key difference: Methoxy group at the 3-position on the benzyl ring.
    • Impact: The meta-substitution alters electronic effects (electron-donating methoxy) and steric interactions compared to the ortho-substituted target compound. This may influence receptor binding affinity or metabolic stability .
Fluorobenzyl and Chlorobenzyl Derivatives
  • [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride Molecular formula: C₁₁H₁₃ClFN₃; molecular weight: 241.69 g/mol. Key difference: Fluorine substituent at the 3-position.
  • [1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
    • Molecular formula: C₁₁H₁₃Cl₂N₃ ; molecular weight: 258.15 g/mol .
    • Impact: Chlorine increases molecular weight and lipophilicity, which may enhance bioavailability but could introduce toxicity risks .

Positional Isomerism on the Imidazole Ring

4-yl vs. 5-yl Substitution
  • [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride Molecular weight: 253.73 g/mol (same as target compound). Key difference: Aminomethyl group at the 5-position instead of 3.
2-yl vs. 4-yl Substitution
  • 1-(1H-Imidazol-2-yl)methanamine hydrochloride Molecular formula: C₄H₈ClN₃; molecular weight: 133.58 g/mol. Key difference: Aminomethyl group at the 2-position.

Alternative Benzyl Group Replacements

  • [1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
    • Key difference: Cyclopropylmethyl replaces methoxybenzyl.
    • Impact: Increased rigidity and altered lipophilicity, which may enhance metabolic stability but reduce solubility .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Solubility (HCl Salt)
Target Compound 253.73 2-Methoxybenzyl High (hydrochloride)
3-Methoxybenzyl analog 253.73 3-Methoxybenzyl Comparable
3-Fluorobenzyl analog 241.69 3-Fluorobenzyl Moderate
2-Chlorobenzyl analog 258.15 2-Chlorobenzyl Moderate

Biological Activity

[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. This compound features an imidazole ring, known for its diverse biological activities, and a methoxybenzyl group that may enhance its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN3O. The structure consists of:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, which is crucial for its biological interactions.
  • Methoxybenzyl Group : This substituent may influence the compound's affinity for various biological targets.

The biological activity of this compound can be attributed to its interaction with enzymes and receptors:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activities. This property is particularly relevant in drug development targeting metalloproteins.
  • Receptor Binding : The methoxybenzyl group may enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.

Anticancer Properties

Research indicates that compounds with imidazole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in various cancer cell lines.

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (Breast Cancer)TBDInduces apoptosis
Related Imidazole DerivativeU-937 (Leukemia)0.12–2.78Cytotoxic activity

Enzyme Interaction Studies

The compound has been tested for its ability to inhibit specific enzymes involved in cancer progression:

  • Carbonic Anhydrase Inhibition : Preliminary studies suggest that imidazole derivatives can selectively inhibit carbonic anhydrases at nanomolar concentrations, which could be beneficial in treating certain cancers.

Study 1: Antitumor Activity

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of human carbonic anhydrases by this compound. The findings revealed that it could inhibit hCA IX selectively, which is associated with tumor growth and metastasis.

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